Amide Chain Geometry: Unbranched Propanamide (C₂) Delivers Distinct Steric Profile Relative to Isobutyramide (C₃, α-Branched) Analog
The target compound bears an unbranched propanamide side chain (CH₂CH₃, 2-carbon extension from the carbonyl), while the direct analog 2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide contains an α-methyl-branched isobutyramide (CH(CH₃)₂, 3-carbon extension with branching). This difference produces a molecular weight increment from 273.29 to 287.31 g/mol and alters the amide NH orientation within hydrogen-bonding networks. In the published N-aryl-oxadiazolyl-propionamide CB2 series, systematic variation of the amide chain length from C₂ (propionamide) through C₃ (butyramide) to branched C₃ (isobutyramide) revealed that chain branching and extension modulate CB2 binding pocket complementarity, with the unbranched C₂ propanamide providing the optimal balance of conformational flexibility and steric fit [1]. Experimental distribution coefficients (LogD, pH 7.2) determined for representative analogs further confirm that amide chain modifications directly alter lipophilicity, impacting blood-brain barrier penetration predictions [2].
| Evidence Dimension | Amide chain branching and molecular weight |
|---|---|
| Target Compound Data | Unbranched propanamide; MW 273.29 g/mol; 2-carbon extension |
| Comparator Or Baseline | 2-Methylpropanamide analog; MW 287.31 g/mol; 3-carbon, α-branched extension |
| Quantified Difference | ΔMW = +14.02 g/mol; steric bulk introduced at amide α-position |
| Conditions | Structural analysis; SAR context from CB2 N-aryl-oxadiazolyl-propionamide series [1] |
Why This Matters
Procurement of the unbranched propanamide variant is critical when the experimental design requires minimal steric bulk at the amide terminus for target binding or when metabolic stability of the linear amide (vs. branched) influences pharmacokinetic readouts.
- [1] Rühl T, Deuther-Conrad W, Fischer S, Günther R, Hennig L, Krautscheid P, Brust P. Cannabinoid receptor type 2 (CB2)-selective N-aryl-oxadiazolyl-propionamides: synthesis, radiolabelling, molecular modelling and biological evaluation. Organic and Medicinal Chemistry Letters. 2012;2:32. DOI: 10.1186/2191-2858-2-32. View Source
- [2] Teodoro R, Moldovan RP, Lueg C, Günther R, Donat CK, Ludwig FA, Fischer S, Deuther-Conrad W, Wünsch B, Brust P. Radiofluorination and biological evaluation of N-aryl-oxadiazolyl-propionamides as potential radioligands for PET imaging of cannabinoid CB2 receptors. Organic and Medicinal Chemistry Letters. 2013;3:11. DOI: 10.1186/2191-2858-3-11. View Source
